

Clinical Incidence of Peripheral Neuropathy with Delanzomib

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Compound Focus: Delanzomib

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The following table summarizes the peripheral neuropathy data from a Phase I/II clinical trial of **delanzomib** in patients with relapsed or refractory multiple myeloma [1] [2].

Metric	Finding in Clinical Trial
Overall Incidence	21% of patients at the Maximum Tolerated Dose (MTD) [1] [2]
Maximum Severity	Limited to Grade 1 or 2 (no severe Grade 3/4 events reported) [1] [2]
Dosing Schedule	Administered intravenously on days 1, 8, and 15 of a 28-day cycle [1]
Maximum Tolerated Dose (MTD)	2.1 mg/m ² [1] [2]
Dose-Limiting Toxicities (DLTs)	Rash and thrombocytopenia (at 2.4 mg/m ²); peripheral neuropathy was not a DLT [1] [2]

Key Experimental Protocol from Clinical Data

For researchers, understanding the clinical trial design that yielded this safety profile is crucial. Here is a summary of the key methodology from the primary study [1] [2]:

- **Study Design:** A multicenter, single-agent, Phase I/II study.
- **Patient Population:** 61 adult patients with relapsed and/or refractory multiple myeloma.
- **Intervention: Delanzomib** was administered intravenously on a weekly schedule (Days 1, 8, and 15 of a 28-day cycle).
- **Dose Escalation:** The Phase I part determined the Maximum Tolerated Dose (MTD) to be **2.1 mg/m²**. The Phase II expansion cohort then treated additional patients at this dose.
- **Safety Assessment:** Adverse events, including peripheral neuropathy, were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE). The lack of severe neuropathy was a noted finding [1] [2].

FAQs for Researchers

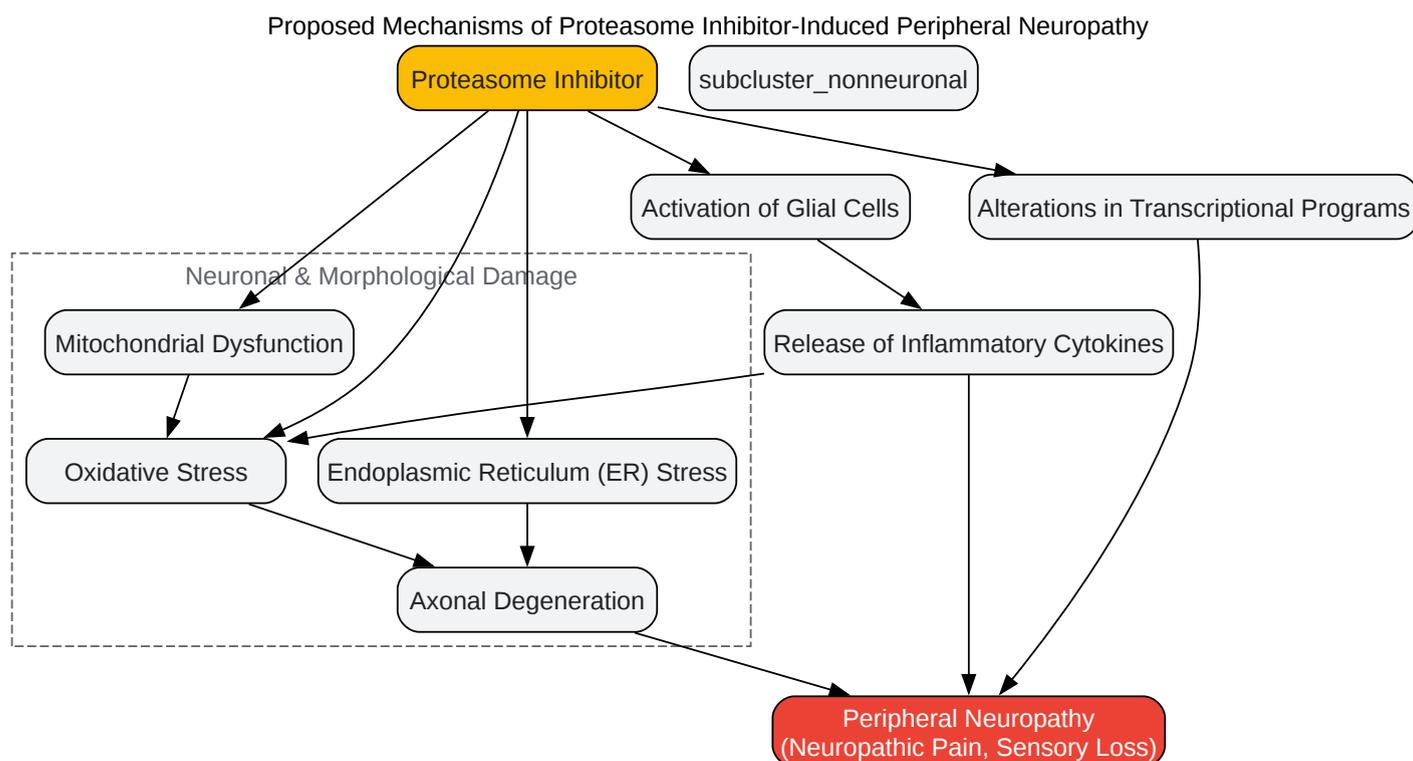
Q: How does delanzomib's neurotoxicity profile compare to bortezomib? A: Preclinical and clinical data suggest a more favorable neurological safety profile for **delanzomib**. In the cited clinical trial, peripheral neuropathy was observed but was not a dose-limiting toxicity, and all cases were mild to moderate (Grade 1/2) [1] [2]. This contrasts with bortezomib, for which peripheral neuropathy is a well-known and significant dose-limiting toxicity [3] [4] [5].

Q: What is the proposed mechanism for the reduced neurotoxicity? A: The exact mechanism is an area of research. One preclinical study suggested that **delanzomib** may have **less off-target activity** against certain neuronal pathways compared to bortezomib, potentially contributing to its lower neurotoxic potential [4].

Q: Was delanzomib approved for multiple myeloma? A: No. Despite its promising safety profile regarding neuropathy, the clinical development of **delanzomib** for multiple myeloma was discontinued due to **lack of sufficient efficacy** in the Phase I/II trial [1] [2] [4].

Mechanism of Proteasome Inhibitor-Induced Neuropathy

While **delanzomib** shows reduced neurotoxicity, understanding the general mechanism of this side effect is valuable for drug development. The diagram below outlines the key pathological mechanisms associated with bortezomib-induced peripheral neuropathy (BIPN), which may share pathways with other PIs [3].



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